

# Natural Compounds as P-glycoprotein Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | P-gp inhibitor 5 |           |
| Cat. No.:            | B12403638        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various diseases, particularly cancer. A key player in this phenomenon is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This efflux mechanism reduces the intracellular concentration of drugs, diminishing their therapeutic efficacy.[1][2][3] Consequently, the inhibition of P-gp has become a promising strategy to overcome MDR and enhance the effectiveness of existing drugs.[4][5] Natural compounds, with their vast structural diversity and often favorable safety profiles, have garnered significant attention as a rich source of P-gp inhibitors.[2][4][6]

This technical guide provides a comprehensive overview of natural compounds that have been identified as P-glycoprotein inhibitors. It includes a compilation of quantitative data on their inhibitory potency, detailed experimental protocols for assessing P-gp inhibition, and an exploration of the key signaling pathways involved.

### Quantitative Data on Natural P-glycoprotein Inhibitors

A wide array of natural compounds from various chemical classes, including alkaloids, flavonoids, terpenoids, and coumarins, have demonstrated P-gp inhibitory activity.[1][2] The



following tables summarize the quantitative data for some of the most well-studied natural P-gp inhibitors, providing a comparative overview of their potency.

Table 1: Flavonoids as P-glycoprotein Inhibitors

| Compound                               | Source                              | Cell Line | IC50 Value<br>(μM)                 | Fold<br>Reversal of<br>Resistance          | Reference |
|----------------------------------------|-------------------------------------|-----------|------------------------------------|--------------------------------------------|-----------|
| Quercetin                              | Fruits,<br>vegetables               | K562/adr  | 23.0 ± 3.0<br>(for<br>pirarubicin) | -                                          | [1]       |
| GLC4/adr                               | 18.0 ± 8.5<br>(for<br>pirarubicin)  | -         | [1]                                |                                            |           |
| Biochanin A                            | Cicer<br>pinnatifidum               | -         | -                                  | Potentiates<br>doxorubicin<br>cytotoxicity | [1]       |
| Silymarin                              | Silybum<br>marianum                 | JC        | -                                  | Enhances<br>DOX and<br>PLD uptake          | [7]       |
| Epigallocatec<br>hin gallate<br>(EGCG) | Green tea<br>(Camellia<br>sinensis) | CHRC5     | -                                  | Inhibits Rh<br>123 transport               | [1]       |
| Baicalein                              | Scutellaria<br>baicalensis          | -         | Predicted Kd<br>≥ 1.16 nM          | -                                          | [8]       |

Table 2: Alkaloids as P-glycoprotein Inhibitors



| Compound    | Source                 | Cell Line  | IC50 Value<br>(μΜ)                                                    | Fold<br>Reversal of<br>Resistance                     | Reference |
|-------------|------------------------|------------|-----------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Tetrandrine | Stephania<br>tetrandra | -          | -                                                                     | Advanced to clinical trials (CBT-01®)                 | [9]       |
| Berberine   | Coptis<br>chinensis    | -          | -                                                                     | Acts as a<br>NorA pump<br>substrate                   | [10]      |
| Glaucine    | Glaucium<br>flavum     | -          | 15 μM and 30<br>μM inhibited<br>48% and<br>63% of cell<br>viabilities | -                                                     | [1]       |
| Cinchonine  | Cinchona<br>species    | MES-SA/DX5 | -                                                                     | Potentiates<br>paclitaxel-<br>induced<br>cytotoxicity | [1]       |

Table 3: Terpenoids and Other Natural Compounds as P-glycoprotein Inhibitors



| Compound           | Source                                 | Cell Line | IC50 Value<br>(μM) | Fold<br>Reversal of<br>Resistance                  | Reference |
|--------------------|----------------------------------------|-----------|--------------------|----------------------------------------------------|-----------|
| Curcumin           | Curcuma<br>longa                       | -         | -                  | Reverses MDR by inhibiting P- gp efflux            | [10]      |
| Ginsenoside<br>Rg3 | Panax<br>ginseng                       | -         | -                  | Down- regulates P- gp mRNA and protein expressions | [10]      |
| Kendarimide<br>A   | Marine<br>sponge<br>(Haliclona<br>sp.) | KB-C2     | 6                  | Completely reversed colchicine resistance          | [10][11]  |

# **Experimental Protocols for Assessing P-glycoprotein Inhibition**

The identification and characterization of P-gp inhibitors rely on a variety of in vitro assays. The following sections detail the methodologies for the most commonly employed experiments.

#### **Drug Accumulation and Efflux Assays**

These assays directly measure the ability of a compound to inhibit the efflux function of P-gp, leading to an increased intracellular accumulation of a fluorescent or radiolabeled P-gp substrate.

Rhodamine 123 is a fluorescent substrate of P-gp. Its accumulation within cells is inversely proportional to P-gp activity.

 Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/Adr, K562/adr, or transfected cell lines like MDCK-MDR1) and their parental non-resistant counterparts are cultured to 80-90% confluency.

#### Foundational & Exploratory





- Incubation: Cells are seeded in 96-well plates. After adherence, the culture medium is removed, and the cells are washed with a suitable buffer (e.g., PBS or HBSS).
- Treatment: Cells are pre-incubated with various concentrations of the test compound (the potential inhibitor) for a defined period (e.g., 30-60 minutes) at 37°C. A known P-gp inhibitor (e.g., verapamil) is used as a positive control.
- Substrate Addition: Rhodamine 123 is added to each well at a final concentration (e.g., 5 μM) and incubated for a further period (e.g., 60-90 minutes) at 37°C.[4]
- Washing: The incubation medium is removed, and the cells are washed multiple times with ice-cold buffer to remove extracellular Rhodamine 123.
- Lysis and Quantification: A lysis buffer is added to each well to release the intracellular contents. The fluorescence of the lysate is measured using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[12][13]
- Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control is calculated. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum increase in accumulation, is determined.[4]

Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein. Calcein is a substrate for P-gp.

- Cell Preparation: P-gp-overexpressing cells and their parental counterparts are harvested and suspended in a suitable assay buffer.
- Incubation with Inhibitor: The cell suspension is incubated with various concentrations of the test compound or a positive control (e.g., verapamil) for a short period (e.g., 10-15 minutes) at 37°C.
- Substrate Addition: Calcein-AM is added to the cell suspension (final concentration, e.g., 0.25-1 μM) and incubated for a further 15-30 minutes at 37°C.[5][14][15]



- Quantification: The intracellular fluorescence of calcein is measured using a flow cytometer or a fluorescence microplate reader with excitation at ~490 nm and emission at ~515 nm.[14]
   [16]
- Data Analysis: The increase in calcein fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. The IC50 value is calculated from the dose-response curve.

#### **ATPase Activity Assay**

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.

- Membrane Vesicle Preparation: Inside-out membrane vesicles from cells overexpressing Pgp are used. These can be commercially obtained or prepared in the laboratory.
- Assay Reaction: The membrane vesicles are incubated in a reaction buffer containing
  MgATP and the test compound at various concentrations.[1][17] A known P-gp substrate that
  stimulates ATPase activity (e.g., verapamil) can be included to test for inhibitory effects.
- Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 20-30 minutes).[1]
- Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This is typically done using a colorimetric method, such as the malachite green assay, where the absorbance is measured at a specific wavelength (e.g., 620-650 nm).[17]
- Data Analysis: The change in ATPase activity (stimulation or inhibition) in the presence of the
  test compound is calculated relative to the basal ATPase activity (without any compound)
  and/or the stimulated activity (with a reference substrate).

#### **Bidirectional Transport Assay**

This assay uses a polarized monolayer of cells (e.g., Caco-2 or MDCK-MDR1) grown on a semi-permeable membrane to assess the directional transport of a P-gp substrate.

 Cell Monolayer Culture: Caco-2 or MDCK-MDR1 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer with tight



junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3][9]

- Transport Experiment: A known P-gp substrate (e.g., digoxin or Rhodamine 123) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate. The test compound is added to both chambers.
- Sampling: At various time points, samples are taken from the receiver chamber (B for A-to-B transport and A for B-to-A transport).
- Quantification: The concentration of the P-gp substrate in the samples is determined using an appropriate analytical method (e.g., LC-MS/MS or fluorescence).
- Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions
  (A-to-B and B-to-A). The efflux ratio (ER) is then calculated as Papp(B-to-A) / Papp(A-to-B).
  A significant decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

### Signaling Pathways Modulated by Natural Pglycoprotein Inhibitors

The expression and function of P-glycoprotein are regulated by complex signaling pathways. Several natural compounds exert their P-gp inhibitory effects not only by direct interaction with the transporter but also by modulating these regulatory pathways.

### **NF-kB Signaling Pathway**

The Nuclear Factor-kappa B (NF-kB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. It has also been implicated in the regulation of the MDR1 gene, which encodes P-gp.[6]

• Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including MDR1.[6]



Modulation by Natural Compounds: Several natural compounds, such as curcumin, capsaicin, and quercetin, have been shown to inhibit the activation of NF-κB.[6][10] They can achieve this by inhibiting the phosphorylation of IκB or by preventing the nuclear translocation of NF-κB. By suppressing NF-κB signaling, these compounds can downregulate the expression of P-gp, thereby sensitizing cancer cells to chemotherapeutic drugs.[6][10]

NF-kB signaling pathway and its inhibition by natural compounds.

#### **PI3K/Akt Signaling Pathway**

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer and has been linked to the expression of P-gp.

- Mechanism of Action: Activation of receptor tyrosine kinases (RTKs) by growth factors leads
  to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate
  (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates
  Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of
  downstream targets, including transcription factors that can upregulate MDR1 gene
  expression.[2][18][19]
- Modulation by Natural Compounds: A number of natural compounds, including flavonoids
  like epicatechin and fisetin, have been reported to inhibit the PI3K/Akt pathway.[2][18] They
  can do so by directly inhibiting PI3K or Akt, or by interfering with upstream signaling events.
  By inhibiting this pathway, these natural compounds can lead to a reduction in P-gp
  expression and a reversal of multidrug resistance.[2]





Click to download full resolution via product page

PI3K/Akt signaling pathway and its inhibition by natural compounds.

## General Experimental Workflow for Screening Natural P-glycoprotein Inhibitors

The process of identifying and characterizing novel P-gp inhibitors from natural sources typically follows a structured workflow.





Click to download full resolution via product page

A general workflow for screening natural P-gp inhibitors.

### Conclusion



Natural compounds represent a vast and promising reservoir for the discovery of novel P-glycoprotein inhibitors. Their chemical diversity offers a unique opportunity to identify new scaffolds for the development of potent and safe MDR modulators. The experimental protocols and an understanding of the underlying signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to advance the search for and characterization of these valuable therapeutic agents. Further research into the synergistic effects of these natural compounds with conventional chemotherapeutics, as well as their in vivo efficacy and safety, will be crucial in translating these promising findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 3. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]



- 12. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Natural Compounds as P-glycoprotein Inhibitors: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403638#natural-compounds-as-p-glycoprotein-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





